molecular formula C16H15BrN2O4S2 B2689873 2-(4-Bromophenyl)-3-((4-methyl-3-nitrophenyl)sulfonyl)thiazolidine CAS No. 397284-47-8

2-(4-Bromophenyl)-3-((4-methyl-3-nitrophenyl)sulfonyl)thiazolidine

Cat. No. B2689873
CAS RN: 397284-47-8
M. Wt: 443.33
InChI Key: OOZMKUBJWFGMQF-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3-((4-methyl-3-nitrophenyl)sulfonyl)thiazolidine is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and biotechnology. This compound is synthesized through a complex chemical process, and its unique properties make it an attractive candidate for further investigation.

Scientific Research Applications

Antiproliferative Activity

A series of novel thiazolidine-2,4-dione derivatives, related but not identical to the specified chemical, have demonstrated potent antiproliferative activity against various human cancer cell lines, including HeLa, HT-29, MCF-7, and HepG-2. This suggests potential applications in cancer treatment research. The presence of a nitro group on the thiazolidinone moiety and the specific substitution on the aryl ring were critical for the observed antiproliferative effects (Chandrappa et al., 2008).

Antimicrobial Activity

Thiazolidine derivatives, including those with sulfonamide groups, have been synthesized and evaluated for their antimicrobial properties. Some compounds have shown significant antimicrobial activity against various bacterial and fungal strains. This highlights the chemical's potential as a base for developing new antimicrobial agents (El‐Emary et al., 2002), (Darwish et al., 2014).

Photodynamic Therapy for Cancer Treatment

Research on zinc phthalocyanine derivatives substituted with thiazolidine-related sulfonamide groups has shown that these compounds possess excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features make them remarkable candidates as Type II photosensitizers for cancer treatment via photodynamic therapy (Pişkin et al., 2020).

Anticonvulsant Activity

A study on 4-thiazolidinones bearing a sulfonamide group has revealed significant anticonvulsant activity against MES and scPTZ seizure models. This suggests potential research directions for developing new anticonvulsant drugs based on thiazolidine derivatives (Siddiqui et al., 2010).

Antihyperglycemic Agents

Thiazolidine-2,4-diones substituted with arylsulfonyl groups have been investigated as oral antihyperglycemic agents in animal models of obesity and insulin resistance. The research indicates that these compounds could be beneficial in managing diabetes, with some derivatives showing significant efficacy in lowering glucose and insulin levels (Wrobel et al., 1998).

properties

IUPAC Name

2-(4-bromophenyl)-3-(4-methyl-3-nitrophenyl)sulfonyl-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O4S2/c1-11-2-7-14(10-15(11)19(20)21)25(22,23)18-8-9-24-16(18)12-3-5-13(17)6-4-12/h2-7,10,16H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZMKUBJWFGMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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